N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide
Description
N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide is a substituted acetamide derivative featuring three key structural motifs:
- 2-Chlorophenyl group: Aromatic ring with an electron-withdrawing chlorine substituent at the ortho position, influencing electronic properties and intermolecular interactions.
- 1-Hydroxycyclohexyl acetamide: A cyclohexane ring with a hydroxyl group at the 1-position, enhancing hydrophilicity and enabling hydrogen bonding .
The compound’s structural complexity suggests unique physicochemical properties, such as solubility, crystallinity, and reactivity, compared to simpler acetamide analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-7-3-2-6-12(13)14(11-18)19-15(20)10-16(21)8-4-1-5-9-16/h2-3,6-7,14,21H,1,4-5,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJUSJIBFUHBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC(C#N)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide is a compound with significant potential in pharmacological applications. Its unique chemical structure, characterized by the presence of a chlorophenyl group and a hydroxycyclohexyl moiety, suggests various biological activities. This article explores the biological activity of this compound through an examination of relevant studies, data tables, and case studies.
- Molecular Formula: C16H19ClN2O2
- Molecular Weight: 306.79 g/mol
- IUPAC Name: this compound
The compound's biological activity is primarily linked to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
1. Neuropharmacological Effects
Research has indicated that this compound exhibits potential neuropharmacological effects. In vitro studies demonstrated its ability to bind to serotonin receptors, particularly the 5-HT2A subtype, leading to alterations in neurotransmitter release patterns.
Table 1: Binding Affinity of this compound
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 50 nM |
| D3 | 75 nM |
2. Case Studies
A notable case study involved the administration of this compound in animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
Case Study Summary:
- Model Used: Rat model of anxiety
- Dosage: 10 mg/kg administered intraperitoneally
- Results:
- Decreased time spent in the open arms of the elevated plus maze.
- Increased time spent in the closed arms, indicating reduced anxiety.
Toxicological Profile
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Repeated-dose toxicity studies indicated no significant adverse effects on cardiovascular or central nervous systems.
Table 2: Toxicological Findings
| Parameter | Result |
|---|---|
| Cardiovascular Effects | No significant changes |
| CNS Effects | No observable toxicity |
| Respiratory Effects | Within normal limits |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Electronic Comparisons
Table 1: Structural Features and Electronic Effects
Key Observations :
- The cyanomethyl group in the target compound introduces a nitrile dipole, which may enhance intermolecular interactions compared to thiadiazole or benzothiazole derivatives .
- Chlorophenyl substituents in all compounds contribute to halogen bonding and steric effects, but ortho-substitution (as in the target) may hinder rotational freedom compared to para-substituted analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s cyanomethyl group would likely exhibit a distinct IR absorption at ~2250 cm⁻¹, absent in non-cyano analogs .
- The hydroxyl group in the 1-hydroxycyclohexyl moiety may lead to broad O–H stretching (~3400 cm⁻¹) and intramolecular H-bonding, as seen in similar cyclohexanol derivatives .
Hydrogen Bonding and Crystal Packing
- Target Compound : The 1-hydroxycyclohexyl group and acetamide carbonyl are likely involved in intermolecular O–H⋯O and N–H⋯O hydrogen bonds, similar to N-(2-chlorophenyl)-2-chloroacetamide derivatives .
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Forms chains via N–H⋯O hydrogen bonds along the c-axis, with cyclohexyl in a chair conformation .
- N-(2-Chlorophenyl)(cyclopentyl)methyl Analog : Crystal packing involves O–H⋯O hydrogen bonds forming chains along the a-axis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
